Kynurenine sulfate monohydrate
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Overview
Description
Kynurenine sulfate monohydrate is a precursor of kynurenic acid which is the only recognized endogenous excitatory amino acid receptor antagonist in the central nervous system. L-Kyn is known to be a pigment generating component in animals. In mammals, it modulates the transmission of glutamate neurotransmitter. It is also considered to be a sex-attracting pheromone in vertebrates. L-Kynurenine is a key intermediate in the breakdown of L-tryptophan and the formation of nicotinamide adenine dinucleotide (NAD+) via the kynurenine pathway. L-kynurenine is involved in a variety of neurological processes and diseases. L-kynurenine is a substrate for kynureninase/kynurenine hydrolase; kynurenine 3-monooxygenase and kynurenine-oxoglutarate transaminase.
Scientific Research Applications
Neuroprotection and Neurodegenerative Disorders
Kynurenine sulfate monohydrate and its metabolites have shown promise in the field of neuroprotection and treatment of neurodegenerative disorders. Kynurenic acid, a metabolite of kynurenine, has been identified as a potential therapeutic agent in neurodegenerative diseases like Huntington's and AIDS-dementia complex due to its role in neuroprotection (Stone, 2001). Furthermore, L-kynurenine sulfate, a precursor of kynurenic acid, can cross the blood-brain barrier and has been found to reduce brain infarction and pyramidal cell loss in models of cerebral ischemia (Gigler et al., 2007), (Sas et al., 2008).
Synaptic Transmission and Behavioral Effects
This compound influences synaptic transmission, leading to complex behavioral changes. Studies have revealed its impact on ambulatory activity, anxiety-like behavior, and memory formation in animal models (Varga et al., 2015). This suggests a broader neurological impact of kynurenine and its metabolites, potentially linking it to psychiatric and cognitive disorders.
Interaction with Estrogen and Enzymatic Activity
This compound has been shown to interact with estrogen, influencing the activity of enzymes like kynurenine transaminase. This interaction suggests a potential role in conditions affected by estrogen levels, such as certain neurological or psychiatric disorders (Mason & Gullekson, 1960), (Jayawickrama et al., 2017).
Potential Therapeutic Applications
The kynurenine pathway, including this compound, is a key area of exploration for novel therapeutics targeting various diseases. This includes research into drugs that modulate enzymes in the pathway for the treatment of conditions like Huntington's, Alzheimer's, and schizophrenia (Dounay et al., 2015), (Guo et al., 2011).
Drug Metabolism and Disposition
Research has also focused on the metabolism and disposition of kynurenic acid, a tryptophan catabolite, and its interaction with organic anion transporters. This aspect is crucial in understanding its role in conditions like schizophrenia and its status as a uremic toxin (Uwai et al., 2012).
Inhibition of Cytosolic Sulfotransferases
Kynurenic acid, derived from kynurenine, has been identified as an inhibitor of cytosolic sulfotransferases. This suggests its role in modulating biochemical pathways involving these enzymes (Senggunprai et al., 2009).
Properties
CAS No. |
5965-60-6 |
---|---|
Molecular Formula |
C10H16N2O8S |
Molecular Weight |
324.3 |
IUPAC Name |
(2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid;hydrate |
InChI |
InChI=1S/C10H12N2O3.H2O4S.H2O/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4;/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4);1H2/t8-;;/m0../s1 |
InChI Key |
SHULPFGDFMGUFP-JZGIKJSDSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.O.OS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Kynurenine sulfate monohydrate; L-Kynurenine sulfate monohydrate; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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